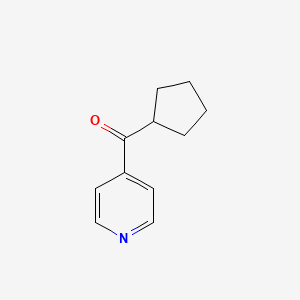

Cyclopentyl(pyridin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(pyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(9-3-1-2-4-9)10-5-7-12-8-6-10/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBBYZHHLIGOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484030 | |

| Record name | cyclopentyl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-11-0 | |

| Record name | Cyclopentyl-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60148-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cyclopentyl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Cyclopentyl Pyridin 4 Yl Methanone and Analogues

Established Synthetic Routes to Cyclopentyl(pyridin-4-yl)methanone

The creation of the pivotal ketone linkage in this compound can be achieved through several reliable methods. These established routes generally fall into categories of direct acylation, cross-coupling reactions, and multicomponent strategies.

Direct Acylation and Related Carbon-Carbon Bond Forming Reactions

Direct acylation represents a straightforward approach to forming the carbon-carbon bond between the cyclopentyl and pyridyl moieties. However, the inherent electron-deficient nature of the pyridine (B92270) ring makes it less susceptible to standard Friedel-Crafts acylation. youtube.com Acylation tends to occur at the nitrogen atom first, which further deactivates the ring. youtube.com To circumvent this, alternative strategies have been developed.

One such method involves the acylation of metalated pyridines. For instance, lithiation of a pyridine ring at a specific position, followed by treatment with an acylating agent like a benzoyl chloride, can yield the desired pyridyl ketone. youtube.com Another approach utilizes the addition of acyl radicals to the pyridine ring, a reaction that typically requires acidic conditions to enhance the electrophilicity of the pyridine. youtube.com

The table below summarizes some examples of direct acylation and related reactions for the synthesis of pyridyl ketones.

| Acylation Strategy | Reagents | Key Features |

| Acylation of Lithiated Pyridine | n-Butyllithium, Acyl Halide | Position-specific acylation |

| Radical Acylation | Aldehydes/Carboxylic Acid Derivatives, Oxidant | Addition to positions 2 or 4 of the pyridinium (B92312) salt |

This table illustrates general strategies for direct acylation of pyridines.

Coupling Reactions Involving Cyclopentyl and Pyridyl Precursors (e.g., Negishi Cross-Coupling)

Cross-coupling reactions, particularly the Negishi cross-coupling, are powerful and versatile methods for forming carbon-carbon bonds. wikipedia.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is widely used in the synthesis of complex molecules, including those containing pyridine rings. rsc.orgresearchgate.net

In the context of synthesizing this compound, a Negishi coupling would typically involve the reaction of a cyclopentylzinc reagent with a 4-halopyridine or a pyridyl triflate. orgsyn.org The reaction is known for its high yield, mild conditions, and tolerance of various functional groups. orgsyn.orgorganic-chemistry.org Palladium catalysts are generally preferred due to their higher chemical yields and broader functional group compatibility. wikipedia.org

Key aspects of the Negishi cross-coupling for preparing pyridyl compounds include:

Precursors: Pyridyl halides (chloro, bromo, iodo) or triflates serve as effective coupling partners. orgsyn.org

Organozinc Reagents: Pyridylzinc halides can be prepared through transmetalation of pyridyllithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org

Catalysts: Palladium complexes, such as those with phosphine (B1218219) ligands, are commonly employed. researchgate.net

Recent advancements have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, which offer improved operational simplicity compared to their less stable counterparts. organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to the synthesis of substituted pyridines. mdpi.com

For instance, the Hantzsch pyridine synthesis, a classic MCR, can be adapted to produce highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com A more contemporary approach involves a copper-catalyzed, solvent-free multicomponent reaction of pyridine derivatives, iodonium (B1229267) ylides, and 1,4-quinones using mechanochemistry. researchgate.net This method provides a sustainable route to fused pyridine systems. researchgate.net

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

The field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methods. This includes the use of novel catalytic systems and the adoption of environmentally benign reaction conditions.

Catalytic Approaches in this compound Synthesis

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. In the synthesis of pyridyl ketones and their analogues, catalytic methods play a crucial role.

Copper-catalyzed reactions have emerged as a valuable tool. For example, the enantioselective catalytic transformation of β-substituted alkenyl pyridines can be achieved using a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid. nih.govresearchgate.net This method allows for the introduction of various alkyl chains with high functional group tolerance. nih.gov

The table below highlights some catalytic approaches relevant to the synthesis of functionalized pyridines.

| Catalytic System | Reaction Type | Key Features |

| Copper-Chiral Diphosphine Ligand | Asymmetric Alkylation | High enantioselectivity, broad substrate scope |

| Palladium Complexes | Cross-Coupling (e.g., Negishi, Suzuki) | High yields, mild conditions |

| Iron-based Catalysts | Cross-Coupling | Sustainable alternative for C-C bond formation |

This table provides examples of catalytic systems used in the synthesis of pyridine derivatives.

Environmentally Benign Reaction Conditions and Solvent Systems (e.g., use of Cyclopentyl Methyl Ether)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. A key aspect of this is the use of greener solvents. Cyclopentyl Methyl Ether (CPME) has gained recognition as an environmentally friendly alternative to more hazardous ethereal solvents like THF and dioxane. nih.govresearchgate.net

CPME offers several advantages: researchgate.netrsc.org

High boiling point and low melting point

Hydrophobicity

Chemical stability under a wide range of conditions

Ease of recovery and recycling

Its application has been demonstrated in various organic reactions, including those relevant to the synthesis of pyridyl ketones. For example, CPME has been successfully used as a solvent for the synthesis of β-nitro ketones from α,β-unsaturated ketones, a transformation that can be a precursor to more complex molecules. rsc.org The use of CPME in these reactions often leads to simpler work-up procedures and a reduced environmental factor. rsc.org Furthermore, its stability towards acids makes it a suitable medium for acid-catalyzed reactions. nih.gov

Derivatization Strategies for this compound Scaffold

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies can be systematically categorized based on the region of the molecule being functionalized: the pyridine ring, the cyclopentyl moiety, or the ketone linkage. Each of these sites presents unique opportunities for altering the compound's physicochemical properties and biological activity through carefully selected synthetic methodologies.

Functionalization at the Pyridine Ring

The pyridine ring is a key component for derivatization due to its distinct electronic properties. The nitrogen atom's electronegativity makes the ring electron-deficient, which dictates its reactivity towards both electrophilic and nucleophilic reagents. uoanbar.edu.iqpearson.com

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution, similar to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iqquimicaorganica.org This reduced reactivity is caused by the electron-withdrawing inductive effect of the nitrogen atom and the fact that under acidic reaction conditions, the nitrogen becomes protonated, further deactivating the ring. uoanbar.edu.iq Consequently, reactions such as nitration and sulfonation require vigorous or harsh conditions. uoanbar.edu.iqquimicaorganica.org When substitution does occur, it is directed to the C-3 (and C-5) position, as attack at C-2, C-4, or the nitrogen atom would result in a less stable carbocation intermediate where the positive charge resides on the electronegative nitrogen. quimicaorganica.orgaklectures.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts react at the nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. uoanbar.edu.iqquora.com Nucleophilic substitution occurs preferentially at the C-2 and C-4 positions, which are electron-deficient. uoanbar.edu.iqslideshare.netquimicaorganica.org This regioselectivity is due to the greater stability of the anionic intermediate (a Meisenheimer-type complex), where the negative charge can be delocalized onto the electronegative nitrogen atom. quora.comstackexchange.com For the this compound scaffold, this makes the C-2 and C-6 positions primary targets for nucleophilic substitution reactions.

Modern Functionalization Methods: Advanced strategies have been developed for the selective functionalization of pyridines, particularly at the C-4 position. These methods often involve the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then react with various nucleophiles to form C-O, C-S, C-N, and C-C bonds. thieme-connect.de Another approach involves deprotonation using specific bases like n-butylsodium to generate a 4-sodiopyridine species, which can then be captured by electrophiles in transition-metal-free alkylation reactions. nih.gov Furthermore, photoinduced charge transfer can enable the functionalization of pyridinium derivatives with radical precursors derived from 1,4-dihydropyridines under mild, metal-free conditions. nih.gov

| Reaction Type | Position(s) Targeted | Typical Reagents & Conditions | Outcome/Notes | Citation |

|---|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | C-3, C-5 | Vigorous conditions (e.g., concentrated acids, high heat) | Low reactivity; substitution occurs away from the nitrogen and the existing substituent. | uoanbar.edu.iqquimicaorganica.org |

| Nucleophilic Substitution | C-2, C-6 | Nucleophiles (e.g., amides, alkoxides) often with a leaving group present. | High reactivity due to stabilization of the anionic intermediate by nitrogen. | quora.comquimicaorganica.orgstackexchange.com |

| Phosphonium Salt Formation | C-4 | Triphenylphosphine, etc., followed by nucleophilic attack. | Versatile handle for forming various C-heteroatom and C-C bonds. | thieme-connect.de |

| Deprotonation/Alkylation | C-4 | n-Butylsodium followed by alkyl halides. | Selective C-4 functionalization, overriding the typical C-2 reactivity seen with organolithium reagents. | nih.gov |

Modifications of the Cyclopentyl Moiety

The cyclopentyl ring offers opportunities for introducing structural diversity, primarily through reactions at the carbon atoms alpha (α) or beta (β) to the ketone group.

α-Position Functionalization: The α-position of the cyclopentyl ring can be functionalized through various standard enolate-based reactions. However, a notable strategy involves α-alkylation to introduce steric hindrance around the ketone. This modification can be a crucial tactic for decreasing the rate of in vivo metabolic reduction of the ketone, a common metabolic pathway for many pharmaceutical compounds. nih.gov For example, introducing methyl groups at the α-position can significantly increase the parent ketone's exposure relative to its alcohol metabolite. nih.gov

β-Position Functionalization: The direct functionalization of the β-position of a saturated cyclic ketone represents a more significant synthetic challenge. Modern synthetic methods have overcome this by merging photoredox catalysis and organocatalysis. nih.gov In this approach, the ketone first forms an enamine with a secondary amine catalyst. This electron-rich enamine is then oxidized via a photocatalyst to generate a β-enaminyl radical species. This radical can then couple with other radical species to form new C-C bonds at the β-position, leading to products such as γ-hydroxyketones. nih.gov This strategy allows for the formal coupling of a homo-enolate with various ketone precursors. nih.gov

| Position | Strategy | Methodology | Typical Outcome | Citation |

|---|---|---|---|---|

| α-Position | Alkylation | Base-mediated enolate formation followed by reaction with an alkyl halide. | Introduction of alkyl groups to increase steric bulk and potentially block metabolic reduction. | nih.gov |

| β-Position | C-C Bond Formation | Synergistic photoredox and organocatalysis, forming a β-enaminyl radical intermediate. | Direct β-functionalization to form complex adducts like γ-hydroxyketones. | nih.gov |

Diversification of the Ketone Linkage

The ketone carbonyl group is a highly versatile functional handle that can be transformed into a variety of other functional groups, significantly diversifying the molecular scaffold. wikipedia.org

Reduction to Alcohol: One of the most common transformations is the reduction of the ketone to a secondary alcohol. acsgcipr.org This can be achieved using a wide array of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it tolerates many other functional groups. wikipedia.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and requires anhydrous conditions. wikipedia.orgyoutube.com Catalytic hydrogenation is another effective method, particularly in industrial settings. acsgcipr.orgacs.org This transformation introduces a chiral center, offering the potential for asymmetric synthesis to produce specific stereoisomers.

Reductive Amination to Amine: The ketone can be converted into a secondary amine through reductive amination. chemistrysteps.comjove.com This one-pot reaction typically involves the condensation of the ketone with a primary amine or ammonia (B1221849) to form an imine intermediate. libretexts.org The imine is then reduced in situ to the corresponding amine. youtube.comchemistrysteps.com A key reagent for this process is sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated iminium ion over the starting ketone, preventing side reactions. chemistrysteps.comjove.com This method, often called the Borch reaction, is widely used in medicinal chemistry. jove.com

Deoxygenation to Methylene (B1212753): For a more drastic modification, the ketone can be completely removed and replaced with a methylene group (–CH₂–). This deoxygenation can be accomplished via several classic reactions. The Wolff-Kishner reduction involves the formation of a hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent to eliminate nitrogen gas and form the alkane. libretexts.org Alternatively, the Clemmensen reduction achieves the same transformation under strongly acidic conditions, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. libretexts.org

| Transformation | Product Functional Group | Typical Reagents & Conditions | Key Features | Citation |

|---|---|---|---|---|

| Reduction | Secondary Alcohol | NaBH₄, LiAlH₄, Catalytic Hydrogenation (H₂/Pd, Pt) | Creates a secondary alcohol and a new chiral center. | wikipedia.orgacsgcipr.orgacs.org |

| Reductive Amination | Secondary Amine | R-NH₂ or NH₃, NaBH₃CN, mild acid (pH ~5) | One-pot conversion of a ketone to an amine. Highly valuable for drug discovery. | youtube.comchemistrysteps.comjove.com |

| Deoxygenation (Wolff-Kishner) | Methylene (Alkane) | H₂NNH₂, KOH, heat (e.g., diethylene glycol) | Complete removal of the carbonyl oxygen under basic conditions. | libretexts.org |

| Deoxygenation (Clemmensen) | Methylene (Alkane) | Zn(Hg), concentrated HCl, heat | Complete removal of the carbonyl oxygen under acidic conditions. | libretexts.org |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of Cyclopentyl(pyridin-4-yl)methanone would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the cyclopentyl group. The two protons on the pyridine ring closest to the nitrogen (at the C2 and C6 positions) would likely appear as a doublet in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The two protons at the C3 and C5 positions would also appear as a doublet, typically at a slightly higher field. The integration of these signals would correspond to two protons each. The protons of the cyclopentyl ring would exhibit more complex splitting patterns due to their various chemical and magnetic environments. The methine proton attached to the carbonyl group would be expected to be the most downfield of the cyclopentyl protons.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the cyclopentyl ring. The carbonyl carbon would be the most downfield signal. The pyridine ring would show four distinct signals, with the carbons adjacent to the nitrogen appearing at a lower field than the others. The cyclopentyl ring would likely show three signals, assuming symmetrical substitution, corresponding to the methine carbon and the two sets of methylene (B1212753) carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in one-dimensional spectra and for determining the connectivity of atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, confirming the connectivity within the pyridine and cyclopentyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the cyclopentyl ring, the carbonyl group, and the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The analysis of the resulting fragment ions would provide valuable structural information. Plausible fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the cyclopentyl ring, leading to the formation of a pyridinoyl cation and a cyclopentyl radical or cation. Other fragmentations could involve the loss of small molecules from the cyclopentyl ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectroscopy data for this compound has been found in the surveyed literature.

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound has been found in the surveyed literature.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No experimental Ultraviolet-Visible (UV-Vis) absorption spectroscopy data for this compound has been found in the surveyed literature.

Photoluminescence (PL) Spectral Analysis

No experimental Photoluminescence (PL) spectral analysis data for this compound has been found in the surveyed literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No single-crystal X-ray diffraction data for this compound has been found in the surveyed literature. The successful application of this technique requires the formation of a suitable single crystal of the compound, which may not have been achieved or reported.

Crystal System and Space Group Analysis

The determination of a compound's crystal system and space group is fundamental to its crystallographic characterization. This information is obtained through single-crystal X-ray diffraction analysis. As no published crystal structure for this compound could be located, the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describes the symmetry of the crystal lattice, remain undetermined.

Molecular Conformation and Bond Geometries

The molecular conformation, including the precise bond lengths, bond angles, and torsion angles of this compound, would also be elucidated from its crystal structure. This data would reveal the three-dimensional arrangement of the cyclopentyl and pyridinyl rings relative to the central ketone group. Theoretical studies on similar molecules suggest that the planarity and orientation of such rings can be influenced by the electronic nature of substituents and the crystalline packing forces. nanobioletters.com Without experimental data, a definitive description of the molecular geometry of this compound cannot be provided.

Intermolecular Interactions in the Crystalline Lattice

Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, are crucial in dictating the packing of molecules within a crystal lattice. nih.govkaust.edu.sa The analysis of these non-covalent interactions helps in understanding the stability and physical properties of the crystalline material. In the case of this compound, one might anticipate the presence of C–H···O or C–H···N hydrogen bonds, as well as other weak interactions, but their specific nature and geometry are unknown without experimental crystallographic data.

Computational Chemistry and Quantum Mechanical Analyses of Cyclopentyl Pyridin 4 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationnanobioletters.comresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nanobioletters.comresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule, and to derive various electronic properties. nih.gov For compounds containing pyridine (B92270) and ketone functionalities, methods like B3LYP with basis sets such as 6-311G or 6-311++G(d,p) are commonly used to achieve reliable results for geometry and electronic properties. nanobioletters.comnanobioletters.comdntb.gov.ua

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In related pyridine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO may be distributed over the electron-deficient rings. scispace.com The analysis of this energy gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Illustrative FMO Data from Analogous Heterocyclic Ketones This table presents representative data from computational studies on similar compounds to illustrate the typical values obtained from FMO analysis.

| Compound Feature | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrazole Derivative (M2) nih.gov | -5.91 | -2.77 | 3.14 |

| Pyrazole Derivative (M3) nih.gov | -5.87 | -2.85 | 3.02 |

| Pyrimidine (B1678525) Derivative nih.gov | -6.9531 | -2.3276 | 4.6255 |

| Piperidine Derivative nanobioletters.com | -6.982 | -2.466 | 4.516 |

Data is sourced from studies on related but different molecules and is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Typically, red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net In a molecule like Cyclopentyl(pyridin-4-yl)methanone, these would likely be around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Blue regions denote the most positive potential, indicating electron-deficient areas prone to nucleophilic attack, often found around hydrogen atoms. bhu.ac.inresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding. bhu.ac.in

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals within a molecule. nih.gov This analysis provides detailed insights into intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are crucial for exploring the conformational landscape of flexible molecules like this compound, which has a flexible cyclopentyl group. nih.gov

These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent like water). nih.gov This is particularly important for understanding how a molecule might adapt its shape to fit into a binding site of a biological target. For cyclic peptides, a related area of study, MD simulations are essential for resolving the multiple conformations that can exist in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules.

These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. For pyridine and pyrimidine derivatives, QSAR studies have been employed to predict their potential as inhibitors of specific enzymes, such as kinases. nih.gov Descriptors used in such models might include HOMO-LUMO energies, dipole moment, and MEP values, which are derived from DFT calculations.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods are instrumental in predicting the chemical reactivity and selectivity of molecules before they are synthesized in a lab. These predictions are often based on the electronic properties derived from quantum mechanical calculations. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. dntb.gov.uamdpi.com For instance, a high electrophilicity index suggests a molecule is a strong electron acceptor. dntb.gov.ua Furthermore, local reactivity descriptors, often derived from Fukui functions, can pinpoint the specific atoms within the molecule that are most likely to participate in a reaction, thus predicting the regioselectivity of chemical transformations. researchgate.netnih.gov MEP maps also contribute significantly to predicting reactive sites. bhu.ac.in

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Elucidation of Pharmacophoric Features within the Cyclopentyl(pyridin-4-yl)methanone Scaffold

The pharmacophore of a molecule encapsulates the essential steric and electronic features necessary for its biological activity. For the this compound scaffold, its activity as a muscarinic receptor ligand is largely defined by several key features. The pyridin-4-yl moiety serves as a critical hydrogen bond acceptor, a common feature in ligands targeting aminergic G protein-coupled receptors (GPCRs). The nitrogen atom within the pyridine (B92270) ring is capable of forming crucial interactions with specific residues in the receptor's binding pocket.

Impact of Substituent Effects on Molecular Recognition

The interaction of a ligand with its target is a nuanced process governed by the subtle interplay of steric and electronic effects. Modifications to the core scaffold of this compound can significantly alter its binding affinity and selectivity.

Steric Contributions to Ligand-Target Binding

The size and shape of substituents play a pivotal role in how a ligand fits into its binding site. In a series of selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, the replacement of a phenyl group with a cyclopentyl group resulted in a compound with a potent inhibitory concentration (IC50) of 441 nM and over 340-fold selectivity. nih.gov This highlights the favorable steric contribution of the cyclopentyl ring to binding at the M1 receptor. The cyclopentyl group likely fits optimally into a specific hydrophobic pocket within the receptor, enhancing binding affinity. The rigidity and defined conformation of the cyclopentyl ring, compared to a more flexible alkyl chain, can also contribute to a more favorable entropic profile upon binding.

Electronic Effects on Interaction Affinity

The electronic properties of the scaffold, particularly the pyridine ring, are crucial for molecular recognition. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the charge distribution across the aromatic system, which can impact interactions with polar residues in the binding site. While specific studies on substituent effects on the pyridine ring of this compound are limited, research on related pyridinyl-containing ligands suggests that modifications to the pyridine ring's electronics can modulate binding affinity and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of a ligand is a critical determinant of its biological activity. The relative orientation of the cyclopentyl and pyridin-4-yl groups, dictated by the rotational freedom around the bonds connected to the central ketone, will determine how the molecule presents its pharmacophoric features to the receptor.

While specific conformational analysis of this compound is not extensively documented, studies on analogous diaryl ketones and other muscarinic receptor ligands emphasize the importance of a specific, low-energy conformation for optimal binding. The cyclopentyl group itself has a degree of conformational flexibility, adopting various puckered conformations (e.g., envelope, twist). The preferred conformation in the bound state will be the one that maximizes favorable interactions with the receptor. It is hypothesized that the bioactive conformation of this compound positions the hydrophobic cyclopentyl group and the hydrogen-bonding pyridin-4-yl moiety in a precise arrangement that complements the topology of the M1 muscarinic receptor binding site.

Computational Docking Studies for Ligand-Target Interaction Prediction

Computational docking is a powerful tool for predicting the binding mode of a ligand within the active site of a receptor and for identifying key interactions that contribute to binding affinity.

Binding Mode Analysis and Interaction Hotspots

While a specific docking study for this compound is not publicly available, docking studies of analogous ligands into homology models of the M1 muscarinic receptor provide valuable insights into its likely binding mode. These studies have identified a conserved binding pocket for orthosteric ligands, which is where this compound is predicted to bind.

The pyridin-4-yl nitrogen is anticipated to form a hydrogen bond with a conserved aspartate residue in transmembrane domain 3 (TM3), a hallmark interaction for many aminergic GPCR ligands. The aromatic pyridine ring is likely to engage in π-π stacking or other non-polar interactions with aromatic residues such as tyrosine or tryptophan in the binding pocket. The cyclopentyl group is predicted to be accommodated within a hydrophobic sub-pocket formed by aliphatic and aromatic residues from various transmembrane helices.

Table 1: Predicted Interacting Residues in the M1 Muscarinic Receptor Binding Site

| Interacting Residue Type | Predicted Interaction with this compound |

| Aspartic Acid (TM3) | Hydrogen bond with the pyridine nitrogen. |

| Aromatic Residues (e.g., Tyr, Trp) | π-π stacking with the pyridine ring. |

| Aliphatic/Aromatic Residues | Hydrophobic interactions with the cyclopentyl group. |

These predicted interactions, derived from studies of structurally related compounds, provide a plausible model for the binding of this compound to the M1 muscarinic receptor and highlight the key "hotspots" for ligand recognition.

Estimation of Binding Affinities and Free Energies

The direct estimation of binding affinities and the calculation of binding free energies for this compound are not extensively documented in publicly available scientific literature. Computational chemistry methods, such as molecular docking and free energy calculations, are standard approaches to predict the interaction strength between a small molecule, like this compound, and a biological target. However, specific studies detailing these calculations for this particular compound are not readily found.

In the broader context of drug discovery and medicinal chemistry, the binding affinity of a compound is a critical parameter that quantifies the strength of the interaction between the compound and its target protein. It is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a stronger binding affinity.

Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), offer a more rigorous, albeit computationally intensive, method to predict the binding free energy (ΔG) of a ligand to its receptor. These calculations can provide a more accurate prediction of binding affinity by accounting for the thermodynamic changes in the system upon binding.

While specific data for this compound is unavailable, related research on other pyridinyl ketones and cyclopentyl derivatives provides a framework for how such estimations would be conducted. For instance, studies on various ketone derivatives often employ molecular docking to predict the binding mode and estimate the binding affinity to a specific protein's active site. These studies typically report docking scores, which are a semi-quantitative measure of binding affinity.

Without specific experimental or computational studies on this compound, any data table on its binding affinities or free energies would be purely speculative. The generation of such data would necessitate dedicated in silico or in vitro experiments that have not been published. Therefore, no detailed research findings or data tables can be presented for this specific compound.

Supramolecular Interactions and Crystal Engineering of Cyclopentyl Pyridin 4 Yl Methanone Systems

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in determining the crystal packing of molecules.

In the crystalline state of Cyclopentyl(pyridin-4-yl)methanone, it is plausible that various hydrogen bonds would be observed. The nitrogen atom of the pyridine (B92270) ring is a primary hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself (making intramolecular hydrogen bonds unlikely unless a co-former is present), intermolecular hydrogen bonds would dominate the crystal packing.

Hypothetical Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| C(x)-H···N(1) | n.d. | n.d. | n.d. | n.d. | n.d. |

| C(y)-H···O(1) | n.d. | n.d. | n.d. | n.d. | n.d. |

| n.d. = no data available |

The choice of solvent is a critical factor in crystallization and can significantly influence the resulting crystal structure, sometimes leading to the formation of solvates where solvent molecules are incorporated into the crystal lattice. researchgate.net These entrapped solvent molecules can act as bridges, connecting molecules of this compound through hydrogen bonds, thereby altering the dimensionality and topology of the supramolecular assembly. For instance, water or alcohol molecules could form O-H···N or O-H···O hydrogen bonds, creating intricate networks that would otherwise not be possible. nih.gov The polarity of the solvent also affects the solubility and the kinetics of crystal growth, which can determine which of several possible polymorphic forms is obtained. nih.gov

Exploration of Cyclopentyl Pyridin 4 Yl Methanone in Advanced Chemical Disciplines

Organometallic Chemistry Applications and Catalysis

The nitrogen atom in the pyridine (B92270) ring of Cyclopentyl(pyridin-4-yl)methanone makes it a prime candidate for applications in organometallic chemistry, particularly as a ligand in transition metal complexes and subsequently in catalysis.

Use as Ligands in Transition Metal Complexes

Pyridine and its derivatives are well-established as effective ligands in coordination chemistry. jscimedcentral.comresearchgate.net The lone pair of electrons on the nitrogen atom can readily coordinate to a metal center, forming stable transition metal complexes. jscimedcentral.com It is anticipated that this compound would act as a monodentate ligand through its pyridine nitrogen. The nature of the cyclopentyl ketone moiety could influence the steric and electronic properties of the resulting metal complex.

The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal salt, such as a halide or acetate (B1210297) of a transition metal like nickel(II), copper(I), or silver(I). jscimedcentral.com The characterization of these potential complexes would rely on techniques such as infrared (IR) spectroscopy, to observe shifts in the C=N stretching frequency of the pyridine ring upon coordination, and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Examples of Transition Metal Complexes with Pyridine-based Ligands

| Ligand | Metal Center | Resulting Complex Formula | Reference |

| Pyridine | Ni(II) | [Ni(C₅H₅N)₄]Cl₂ | jscimedcentral.com |

| Pyridine | Cu(I) | [Cu(C₅H₅N)₂]⁺ | jscimedcentral.com |

| Pyridine | Ag(I) | [Ag(C₅H₅N)₂]⁺ | jscimedcentral.com |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | General formula: M(L)₂ | nih.govresearchgate.net |

This table presents examples of complexes with related pyridine-containing ligands, illustrating the potential for this compound to form similar structures.

Catalytic Roles in Organic Transformations

Transition metal complexes bearing pyridine-based ligands are known to be active catalysts in a range of organic transformations. While specific catalytic applications of this compound complexes have not been reported, the general behavior of analogous compounds suggests potential roles in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, pyridine-silver permanganate (B83412) complexes have been utilized as an oxidative medium in organic reactions.

The steric bulk of the cyclopentyl group in this compound could play a crucial role in influencing the selectivity of catalytic reactions. This structural feature might create a specific chiral environment around the metal center, which could be advantageous in asymmetric catalysis.

Material Science and Opto-electronic Applications

The electronic properties inherent to the pyridine ring suggest that this compound could be a valuable component in the development of advanced materials, particularly in the realm of non-linear optics and organic electronics.

Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant non-linear optical (NLO) properties. The pyridine ring can act as an electron-accepting unit within such a framework. Chalcone (B49325) derivatives containing a pyridine ring have been investigated for their NLO properties, demonstrating the potential for second harmonic generation (SHG). ripublication.com The structure of this compound, with the electron-withdrawing pyridine ring, suggests that it could serve as a precursor for or a component in larger NLO-active chromophores.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the hyperpolarizability of molecules, a key indicator of NLO activity. ripublication.comnih.gov Such studies on analogous pyridine-containing molecules have shown that the arrangement of donor and acceptor groups significantly impacts the NLO response. ripublication.com

Table 2: NLO Properties of a Related Pyrimidine (B1678525) Derivative

| Property | Value | Method | Reference |

| Dipole Moment (Isolated) | 5.95 D | DFT | nih.gov |

| Dipole Moment (Crystalline) | 7.33 D | Iterative Electrostatic Embedding | nih.gov |

| Third-Order NLO Susceptibility (χ³) | Superior to known chalcone derivatives | Iterative Electrostatic Embedding | nih.gov |

This table shows calculated NLO properties for a pyrimidine derivative, highlighting the potential for similar characteristics in this compound.

Incorporation into Organic Electronic Devices

Pyridine-containing compounds are frequently utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring makes these compounds suitable for use as electron-transporting materials or as host materials in the emissive layer. While there is no specific data on this compound in this context, the general utility of pyridine derivatives is well-documented.

The performance of an OLED, including its efficiency and lifetime, is highly dependent on the molecular structure of the organic materials used. The introduction of a cyclopentyl group could potentially influence the morphological stability and solubility of the material, which are important factors for device fabrication and performance.

Role as Intermediate in Complex Organic Synthesis

Functionalized pyridine derivatives are crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. The combination of a reactive ketone functionality and a synthetically versatile pyridine ring makes this compound a potentially valuable building block.

The ketone group can undergo a variety of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with Grignard reagents to form tertiary alcohols. The pyridine ring itself can be functionalized further through electrophilic or nucleophilic substitution reactions. This dual reactivity allows for the divergent synthesis of a range of more complex molecular architectures.

While specific synthetic routes employing this compound are not documented, its structural motifs are present in various biologically active compounds. Therefore, it stands as a promising starting material for the synthesis of novel chemical entities with potential therapeutic applications.

Future Research Directions and Uncharted Avenues

Development of Asymmetric Synthetic Routes

The biological and material properties of chiral molecules are often stereospecific. Currently, syntheses of Cyclopentyl(pyridin-4-yl)methanone typically result in a racemic mixture. The development of asymmetric synthetic routes to obtain enantiomerically pure forms of the compound is a critical next step. Future research should focus on stereoselective methods that can controllably generate the (R) or (S) enantiomer.

A primary avenue of investigation would be the asymmetric reduction of a suitable prochiral precursor. More advanced and highly promising strategies involve cooperative bimetallic radical catalysis, which has recently been shown to be effective for the asymmetric reduction of other pyridinyl-fused cyclic ketones. acs.org This approach can achieve high enantioselectivity by using a catalytic system that activates both the ketone and a hydrogen-atom donor. acs.org

Key research objectives include:

Catalyst Screening: Investigating a range of chiral catalysts, including those based on transition metals (like Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP, PHOX) and organocatalysts (e.g., chiral amines or phosphoric acids).

Substrate Engineering: Modifying the precursor molecule to enhance the facial selectivity of the key transformation.

Methodological Comparison: Evaluating different asymmetric approaches, such as catalytic hydrogenation, hydrosilylation, and transfer hydrogenation, for efficiency and enantiomeric excess (ee).

A comparative table of potential asymmetric strategies is presented below.

| Asymmetric Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Challenge |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High atom economy, high turnover numbers | Catalyst sensitivity, high-pressure equipment |

| Asymmetric Transfer Hydrogenation | Chiral metal complexes with H-donors (e.g., isopropanol) | Milder conditions, operational simplicity | Lower efficiency for some substrates |

| Chiral Auxiliary-Based Synthesis | Covalently attached chiral molecule (e.g., Evans auxiliary) | High diastereoselectivity, predictable stereochemistry | Requires additional synthetic steps for attachment/removal |

| Cooperative Bimetallic Radical Catalysis | Dimeric or oligomeric metal complexes (e.g., (salen)titanium) | High enantioselectivity for challenging substrates, novel mechanism | Catalyst complexity and optimization |

Advanced Mechanistic Studies of Biological Interactions

While specific biological targets for this compound are not yet established, its structure is analogous to moieties found in bioactive compounds, such as enzyme inhibitors. researchgate.net A crucial area of future research is to elucidate the fundamental non-covalent interactions that would govern its binding to a biological macromolecule.

High-level computational and spectroscopic studies on simpler pyridine-ketone complexes have revealed the presence of a significant n→π* interaction. researchgate.netrsc.org This involves the delocalization of the nitrogen lone pair (n) into the antibonding orbital (π*) of the carbonyl group. This interaction geometry notably approaches the Bürgi-Dunitz trajectory, the ideal angle for a nucleophile attacking a carbonyl carbon. rsc.org Understanding this interaction in the context of a protein binding pocket is paramount.

Future mechanistic studies should aim to:

Identify a biological target through screening campaigns.

Use biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify binding affinity and thermodynamics upon target identification.

Employ Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to map the binding interface on the protein target.

Investigate the role of the n→π* interaction in binding orientation and affinity through site-directed mutagenesis of the protein target and synthesis of analogues where this interaction is modulated.

Integration with Advanced Characterization Techniques (e.g., Cryo-EM, in situ spectroscopy)

To fully comprehend the structure-function relationships of this compound, particularly in biological or material contexts, advanced characterization techniques are indispensable.

Cryo-Electron Microscopy (Cryo-EM): Should a high-molecular-weight protein target be identified, Cryo-EM will be a transformative tool. It would allow for the direct, high-resolution visualization of the compound within its binding site. This would provide definitive structural evidence of the binding mode, validating computational models and revealing key interactions with amino acid residues that could not be predicted.

In situ Spectroscopy: Techniques like in situ Raman or FTIR spectroscopy could be used to monitor the compound's behavior in real-time. For instance, in a materials context, one could observe changes in the carbonyl stretching frequency upon binding to a metal center during the formation of a supramolecular assembly. In a biological setting, it could potentially track changes in the local environment upon binding to a protein. Fourier transform microwave spectroscopy has already been used to characterize the precise geometry of related pyridine-ketone complexes in the gas phase. researchgate.netrsc.org

Exploration of Novel Supramolecular Architectures and Functional Materials

The pyridine (B92270) moiety is a classic building block in supramolecular chemistry, capable of coordinating to a wide range of metal ions. capes.gov.br The this compound molecule is an excellent candidate for the design of novel supramolecular structures and functional materials like Metal-Organic Frameworks (MOFs) or coordination polymers.

The pyridine nitrogen provides a well-defined coordination site, while the cyclopentyl group can serve to control the packing and porosity of the resulting material. The ketone group can act as a secondary binding site or a point for post-synthetic modification.

Future research in this area should explore:

Self-Assembly: Combining the compound with various transition metals (e.g., Cu(II), Zn(II), Fe(II)) to create discrete supramolecular cages or extended coordination networks. capes.gov.br

Functional Materials: Designing materials where the properties can be tuned. For example, creating porous MOFs for gas storage or catalysis, or developing switchable materials where the conformation of the cyclopentyl group can be altered by an external stimulus.

Helicate Formation: Utilizing the inherent chirality of enantiomerically pure this compound to direct the self-assembly of complex, chiral supramolecular helicates.

Computational Design of Enhanced Analogues and Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating the discovery of new applications for this compound. Predictive modeling can guide synthetic efforts, minimizing trial-and-error and providing deep mechanistic insight.

Key computational approaches for future work include:

Density Functional Theory (DFT): To precisely model the electronic structure, particularly the n→π* interaction, and to calculate spectroscopic properties that can be compared with experimental data. researchgate.net

Molecular Docking and Dynamics: To screen virtual libraries of proteins for potential biological targets and to simulate the dynamic behavior of the compound within a binding pocket, providing insights into binding stability and residence time.

Quantitative Structure-Activity Relationship (QSAR): Once a biological activity or a material property is established, QSAR models can be built to predict the properties of yet-unsynthesized analogues. This allows for the computational design of molecules with enhanced potency, selectivity, or desired material characteristics.

A summary of computational methods and their future applications is provided below.

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Mechanistic Study, Spectroscopy | Elucidate electronic structure, predict vibrational frequencies, analyze non-covalent interactions. |

| Molecular Docking | Drug Discovery | Identify potential protein targets, predict binding modes. |

| Molecular Dynamics (MD) Simulations | Drug/Materials Science | Assess binding stability, probe conformational changes, simulate assembly processes. |

| QSAR / Machine Learning | Analogue Design | Predict activity/property of new analogues, guide synthetic priorities. |

By systematically pursuing these research avenues, the scientific community can fully map the potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation.

Q & A

Basic Synthesis

Q: What are the established synthetic pathways for Cyclopentyl(pyridin-4-yl)methanone, and how do reaction parameters such as solvent choice and catalyst affect yield and purity? A: this compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, Suzuki-Miyaura coupling between a cyclopentylboronic acid and a pyridin-4-yl ketone precursor can be employed, using Pd(PPh₃)₄ as a catalyst and toluene/water as a solvent system at 80–100°C . Solvent polarity significantly impacts reaction efficiency: polar aprotic solvents like DMF enhance nucleophilic substitution rates, while non-polar solvents favor coupling reactions. Catalyst loading (1–5 mol%) and temperature control are critical to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Advanced Synthesis

Q: How can enantioselective synthesis of this compound derivatives be achieved using asymmetric catalysis? A: Enantioselective synthesis requires chiral catalysts, such as binaphthol-derived Lewis acids or organocatalysts. For instance, visible-light-driven asymmetric aldol reactions with pyridinyl ketones (e.g., Pyridin-2-yl(pyridin-4-yl)methanone) achieved 93% enantiomeric excess (ee) using a Ru(bpy)₃²⁺/chiral Lewis acid system . Substituent positioning (para vs. ortho) on the pyridine ring influences steric hindrance and selectivity. Optimization involves screening chiral ligands (e.g., BINAP) and adjusting irradiation intensity to balance radical generation and stereocontrol .

Basic Characterization

Q: Which spectroscopic and crystallographic methods confirm the structure of this compound? A:

- 1H/13C NMR : Key peaks include the cyclopentyl CH₂ protons (δ 1.5–2.1 ppm, multiplet) and pyridin-4-yl aromatic protons (δ 8.5–8.7 ppm, doublet). The ketone carbonyl carbon appears at δ 195–200 ppm in 13C NMR .

- XRD : Single-crystal X-ray diffraction resolves bond lengths (C=O: ~1.21 Å) and dihedral angles between cyclopentyl and pyridine rings. SHELX software refines unit cell parameters (e.g., space group P2₁/c) .

Advanced Characterization

Q: How are discrepancies in crystallographic data for this compound derivatives resolved? A: Contradictions arise from polymorphic variations or refinement errors. Strategies include:

- High-resolution XRD with synchrotron radiation to improve data accuracy.

- Comparative DFT calculations (e.g., Gaussian09) to validate experimental bond angles and torsional strains .

- Re-refinement using SHELXL with updated scattering factors to address thermal motion artifacts .

Application – Materials Science

Q: How does incorporating this compound into TADF emitters influence photophysical properties? A: The cyclopentyl group enhances rigidity, reducing non-radiative decay, while the pyridinyl moiety facilitates charge transfer. In TADF emitters like BPy-pTC, this combination narrows the singlet-triplet gap (ΔEST < 0.3 eV), achieving photoluminescence quantum yields >80% . Time-resolved spectroscopy (e.g., transient absorption) quantifies delayed fluorescence lifetimes (~1–10 µs) .

Application – Medicinal Chemistry

Q: What in vitro assays evaluate the biological activity of this compound derivatives? A: Antiviral activity is assessed via:

- Viral Entry Inhibition : Pseudotyped VSV-ΔG-eGFP-GRABV assays measure EC50 values (e.g., 5 nM for a related pyridinyl methanone inhibitor) .

- Cytotoxicity Screening : MTT assays on Vero cells determine selectivity indices (SI = CC50/EC50) .

Computational Analysis

Q: Which computational models predict electronic properties of this compound in catalysis? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transfer efficiency. For asymmetric catalysis, molecular docking (AutoDock Vina) models substrate-catalyst interactions, correlating binding energies with enantioselectivity trends .

Stability and Handling

Q: What are the recommended storage conditions for this compound? A: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis. For handling, wear nitrile gloves and OV/AG/P99 respirators if airborne concentrations exceed 1 mg/m³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.